molecular formula C15H13N3O2 B2592016 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline CAS No. 885953-48-0

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2592016
CAS No.: 885953-48-0
M. Wt: 267.288
InChI Key: XCKFGIBICKHLMF-UHFFFAOYSA-N
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Description

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical research reagent featuring the 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its bioisosteric properties and metabolic stability, often serving as a robust replacement for ester and amide functionalities . This compound is structurally composed of a 1,2,4-oxadiazole core substituted at the 3- and 5- positions with a 4-methoxyphenyl group and an aniline (3-aminophenyl) group, respectively. The aniline moiety serves as a versatile synthetic handle, enabling further derivatization through diazonium chemistry or amide bond formation, making it a valuable building block for constructing compound libraries or more complex target molecules. The 1,2,4-oxadiazole ring system is found in a range of commercially available drugs and is the subject of ongoing research for its diverse biological activities, which include anticancer, antibacterial, and anti-inflammatory properties . Recent scientific literature highlights the continued development of novel 3,5-disubstituted-1,2,4-oxadiazole derivatives, with studies demonstrating their potent in vitro antibacterial and antioxidant activities . As such, this aniline-functionalized derivative is of significant interest for drug discovery programs, particularly in the synthesis of novel small molecules for biochemical screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-13-7-5-10(6-8-13)14-17-15(20-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKFGIBICKHLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequently, the aniline group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: 3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)aniline.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives, including 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, as promising anticancer agents.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been shown to induce apoptosis in glioblastoma cells by damaging DNA, thus inhibiting cell proliferation and promoting cell death .
  • Case Studies : In vitro assays demonstrated that compounds similar to this compound significantly reduced tumor growth in models such as LN229 glioblastoma cells .

Antidiabetic Properties

Research indicates that oxadiazole derivatives have potential antidiabetic effects.

  • Biological Evaluation : In a study using genetically modified Drosophila melanogaster, certain oxadiazole compounds lowered glucose levels effectively, suggesting a role in managing diabetes .
  • Mechanism : These compounds may enhance insulin sensitivity or modulate glucose metabolism pathways.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented, with applications in combating bacterial and fungal infections.

  • Spectrum of Activity : Compounds within this class have shown significant antibacterial activity against strains such as Mycobacterium smegmatis and antifungal efficacy against Candida albicans and Penicillium chrysogenum .
  • Research Findings : A specific study reported that certain oxadiazole derivatives exhibited low minimum inhibitory concentration (MIC) values against these pathogens, indicating strong antimicrobial potential .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how these compounds interact at the molecular level with biological targets.

  • Binding Affinity : Research has employed molecular docking to predict the binding affinities of oxadiazole derivatives to proteins involved in cancer pathways. For instance, studies targeting tubulin showed that certain derivatives had favorable binding profiles .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that include condensation and cyclization processes.

StepReaction TypeKey Reagents
1CondensationAldehydes + Acetophenones
2CyclizationAcid hydrazides
3CharacterizationSpectral analysis (NMR, IR)

Mechanism of Action

The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between BB10-5940 and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Oxadiazole Aniline Position Key Features
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline C₁₅H₁₃N₃O₂ 267.28 4-Methoxyphenyl 3 Electron-donating methoxy
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline () C₁₃H₁₁N₃OS 257.31 Thiophen-2-yl, methylene 4 Sulfur atom introduces π-conjugation
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline () C₁₁H₁₂ClN₃O 237.69 Isopropyl, Chlorine 4 Electron-withdrawing Cl; hydrophobic isopropyl
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline () C₁₄H₁₃N₃O 239.28 4-Methylphenyl 4 Hydrophobic methyl; para-substitution
3-(1,2,4-Oxadiazol-5-yl)aniline () C₇H₈N₄ 148.17 None 3 Simplest analog; lacks aromatic substituents

Key Observations :

  • Substituent Effects : The methoxy group in BB10-5940 enhances solubility compared to hydrophobic substituents like methyl or isopropyl. Chlorine () and thiophene () introduce distinct electronic profiles, with chlorine being electron-withdrawing and thiophene contributing π-conjugation .
  • Substitution Position : Para-substituted anilines (e.g., and ) may exhibit different hydrogen-bonding capabilities and steric hindrance compared to BB10-5940’s meta-substitution .

Analytical Characterization :

  • All compounds are validated via ¹H/¹³C NMR, HPLC, and HRMS (). BB10-5940’s methoxy group produces distinct NMR signals (δ ~3.8 ppm for -OCH₃) .
  • Thiophene-containing analogs show UV-Vis absorption shifts due to sulfur’s electronegativity .

Biological Activity

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound of significant interest due to its potential biological activities. The structure features a 1,2,4-oxadiazole ring, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings regarding the biological activity of this compound.

Chemical Structure

The chemical formula for this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2}. The presence of the methoxy group and the oxadiazole moiety contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis via p53 pathway
5bU-9372.41Caspase activation leading to apoptosis

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties. Compounds containing this structure have been tested against various pathogens:

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Research indicates that the incorporation of oxadiazole enhances the antimicrobial efficacy of these compounds against both bacterial and fungal strains .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, derivatives of oxadiazole have shown promise in anti-inflammatory applications. Studies suggest that these compounds can inhibit inflammatory mediators:

CompoundInflammatory Mediator Inhibition
5cTNF-alpha
5dIL-6

These findings suggest a potential role for oxadiazole derivatives in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Assessment :
    • A comparative study evaluated the antibacterial activity of various oxadiazole derivatives against E. coli and S. aureus. Results indicated that some derivatives had comparable or superior activity compared to standard antibiotics like amoxicillin .

Q & A

Basic Research Question

  • NMR Analysis : 1H^1H and 13C^{13}C NMR can distinguish regioisomers by comparing chemical shifts of the oxadiazole ring protons (typically δ 8.2–8.5 ppm for H-5) and methoxy groups (δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software ) confirms the planar geometry of the oxadiazole ring and the spatial orientation of the methoxyphenyl group. For example, torsion angles between the oxadiazole and aniline moieties are critical for assessing conjugation .

What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Gaussian or ORCA software can model HOMO-LUMO gaps, highlighting the electron-withdrawing nature of the oxadiazole ring and electron-donating effects of the methoxy group. Basis sets like B3LYP/6-311G(d,p) are recommended for accuracy .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict interactions with biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and π-π stacking between the oxadiazole core and active site residues .

How do structural modifications (e.g., substituent position on the phenyl ring) impact biological activity or physicochemical properties?

Advanced Research Question

  • Comparative Studies : Replacing the 4-methoxyphenyl group with electron-deficient groups (e.g., nitro or trifluoromethyl) reduces solubility in polar solvents but enhances oxidative stability .
  • Bioactivity : Analogues like JW74 (a β-catenin inhibitor ) demonstrate that the oxadiazole-aniline scaffold is amenable to derivatization for targeting signaling pathways. In vitro assays (e.g., Wnt/β-catenin reporter gene assays) are critical for validating activity .

What experimental approaches address discrepancies in reported solubility and stability data for this compound?

Q. Data Contradiction Analysis

  • Solubility Profiling : Use a standardized shake-flask method with solvents of varying polarity (e.g., DMSO, ethanol, water). For example, DMSO solubility ≥20 mg/mL is typical for analogues , but aggregation in aqueous buffers may require surfactants or co-solvents.
  • Stability Testing : Accelerated degradation studies under UV light or acidic/basic conditions (pH 1–13) with HPLC monitoring can identify decomposition pathways (e.g., oxadiazole ring hydrolysis) .

How can researchers design robust protocols for scaling up synthesis without compromising purity?

Advanced Research Question

  • Process Optimization : Transition from batch to flow chemistry (e.g., using a Uniqsis FlowSyn reactor) to enhance heat/mass transfer and reduce side products.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Q. Methodological Guidance

  • Crystallization Solvents : Use mixed solvents (e.g., dichloromethane/hexane) to slow nucleation. The methoxyphenyl group’s hydrophobicity may require additives like seed crystals.
  • Twinned Data : If crystals exhibit twinning, SHELXL’s TWIN/BASF commands can refine structures by partitioning intensity contributions from overlapping lattices .

How do spectroscopic signatures of this compound compare to its regioisomers or degradation products?

Q. Data Interpretation

  • HRMS Analysis : Exact mass measurements (e.g., m/z 267.0874 for [M+H]+^+) distinguish the target compound from regioisomers with shifted oxadiazole substitution patterns .
  • Degradation Markers : LC-MS/MS can identify hydrolyzed byproducts (e.g., open-chain amidoximes) via characteristic fragment ions (e.g., m/z 150.0682 for the aniline moiety) .

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